molecular formula C22H17ClFNO4 B1669117 CJ-42794 CAS No. 847728-01-2

CJ-42794

Cat. No.: B1669117
CAS No.: 847728-01-2
M. Wt: 413.8 g/mol
InChI Key: MWBNCZHVEXULBD-ZDUSSCGKSA-N
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Description

CJ-42794, also known as CJ-042794, is a selective antagonist of the prostaglandin E receptor subtype 4 (EP4). It inhibits the binding of [3H]-prostaglandin E2 to the human EP4 receptor with a mean pKi of 8.5. This compound is at least 200-fold more selective for the human EP4 receptor than other human EP receptor subtypes (EP1, EP2, and EP3) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic route typically involves the use of reagents such as chlorinated aromatic compounds and fluorinated phenols .

Industrial Production Methods

The industrial production of CJ-42794 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through crystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

CJ-42794 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Scientific Research Applications

Cardiovascular Applications

Abdominal Aortic Aneurysm (AAA) Treatment

One of the most significant applications of CJ-42794 is in the treatment of abdominal aortic aneurysm (AAA). Research indicates that this compound effectively reduces AAA formation in mouse models. In a study involving ApoE -/- mice infused with angiotensin II, oral administration of this compound significantly decreased AAA progression over four weeks. The compound inhibited the degradation of elastic fibers and reduced the activation of matrix metalloproteinases (MMP)-2 and MMP-9, which are crucial in tissue remodeling during AAA development. Additionally, it lowered interleukin-6 (IL-6) levels in AAA tissues, suggesting a potential pharmacological strategy for managing this condition .

Table 1: Effects of this compound on AAA Models

ParameterControl GroupThis compound Group
AAA FormationHighSignificantly Reduced
Elastic Fiber DegradationHighAttenuated
MMP-2 ActivationHighReduced
IL-6 ExpressionHighSignificantly Decreased

Pain Management

Anti-inflammatory and Anti-allodynic Properties

This compound has shown promise in managing inflammatory pain. A study explored its effects as an EP4 receptor antagonist in various preclinical pain models. The compound demonstrated anti-allodynic activity, which refers to the alleviation of pain from stimuli that typically do not provoke pain. This effect was validated through computational docking studies that identified this compound as a potent antagonist with favorable pharmacokinetics .

Table 2: Efficacy of this compound in Pain Models

Pain ModelControl Group ResponseThis compound Response
Inflammatory Pain (CFA model)Significant PainReduced Pain
Nociceptive ProcessingHigh SensitivityAttenuated Sensitivity

Immunological Applications

Impact on Th1/Th17 Cell Development

This compound's role extends to immunology, particularly in modulating T-cell responses. Studies have indicated that selective antagonism of the EP4 receptor can suppress Th1 and Th17 cell differentiation, which are pivotal in autoimmune diseases such as rheumatoid arthritis. The compound inhibited cytokine production associated with these T-cell subsets, demonstrating its potential as an anti-inflammatory agent .

Table 3: Effects on Cytokine Production

Cytokine TypeControl Group LevelsThis compound Levels
Th1 CytokinesElevatedSuppressed
Th17 CytokinesElevatedSuppressed

Mechanism of Action

CJ-42794 exerts its effects by selectively binding to and antagonizing the prostaglandin E receptor subtype 4 (EP4). This inhibition prevents the binding of prostaglandin E2, thereby blocking the downstream signaling pathways associated with this receptor. The molecular targets involved include the EP4 receptor and associated signaling molecules such as cyclic adenosine monophosphate (cAMP) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CJ-42794

This compound is unique due to its high selectivity for the EP4 receptor, which distinguishes it from other compounds that target different prostaglandin receptors or cyclooxygenase enzymes. This selectivity makes it a valuable tool for studying the specific role of EP4 in various physiological and pathological processes .

Biological Activity

CJ-42794 is a selective antagonist of the prostaglandin E2 receptor subtype EP4, which has garnered attention for its diverse biological activities, particularly in the context of inflammation, cardiovascular health, and cancer. This article synthesizes findings from various studies to elucidate the compound's biological activity, mechanisms of action, and potential therapeutic applications.

This compound functions primarily by inhibiting the EP4 receptor, which plays a critical role in mediating the effects of prostaglandin E2 (PGE2) in various physiological processes. PGE2 is known to influence inflammation, pain perception, and cellular proliferation. By blocking EP4 signaling, this compound can modulate these processes, making it a candidate for therapeutic interventions in inflammatory diseases and cancer.

Biological Activity Overview

  • Cardiovascular Effects :
    • In a study involving mice with experimental autoimmune myocarditis (EAM), daily administration of this compound exacerbated myocardial inflammation compared to vehicle-treated controls. This was evidenced by increased inflammatory areas and elevated levels of RORγt, a transcription factor associated with Th17 cell differentiation .
    • The compound's antagonistic effects on EP4 signaling suggest that it may negatively impact cardiac function under certain pathological conditions.
  • Cancer Therapeutics :
    • This compound has been explored as a potential anti-cancer agent due to its ability to inhibit tumor cell proliferation and survival mediated by PGE2. It has shown promise in preclinical models for various cancers, including glioblastoma and breast cancer cell lines .
  • Inflammation Modulation :
    • The compound demonstrated a significant reduction in matrix metalloproteinases (MMP-2 and MMP-9) activation in mouse models of abdominal aortic aneurysm (AAA), indicating its potential role in mitigating vascular inflammation .

Table 1: Summary of Biological Activities of this compound

Activity Effect Model/Study Reference
Cardiovascular InflammationExacerbation of myocardial inflammationEAM mouse model
Tumor Cell ProliferationInhibition in glioblastoma and breast cancerCell line studies
Vascular InflammationSuppression of MMP-2 and MMP-9 activationAAA model

Case Studies

  • Myocarditis Model :
    • In EAM models, treatment with this compound led to significant increases in inflammatory markers compared to controls. The study highlighted the role of EP4 antagonism in worsening cardiac inflammation, suggesting that while targeting EP4 may have therapeutic potential, it also necessitates careful consideration of timing and context .
  • Cancer Cell Lines :
    • In vitro studies using human oral squamous cell carcinoma (HSC-3) and glioblastoma (LN229) cell lines revealed that this compound effectively reduced cell viability and proliferation rates, indicating its potential as an adjunctive treatment in oncology .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of CJ-42794 in modulating inflammatory responses?

this compound selectively antagonizes the prostaglandin E receptor subtype 4 (EP4), inhibiting [³H]-PGE₂ binding with a mean pKi of 8.5. This action suppresses EP4-mediated cAMP elevation, which is critical for downstream inflammatory signaling. For example, in HEK293 cells overexpressing human EP4, this compound reversed PGE₂-induced inhibition of LPS-stimulated TNFα production in a concentration-dependent manner, demonstrating its role in modulating cytokine responses .

Key Data :

ParameterValueSource Model
EP4 binding affinitypKi = 8.5HEK293 cells
Selectivity ratio>200-fold vs. EP1/2/3Competitive binding

Q. How does this compound achieve selectivity for the EP4 receptor over other prostaglandin E receptor subtypes?

this compound’s selectivity arises from its structural specificity for the EP4 receptor’s ligand-binding domain. Binding assays show negligible affinity for EP1, EP2, or EP3 receptors (IC₅₀ for EP4 = 10 nM, with 200-fold selectivity over other subtypes). This is attributed to unique interactions with EP4’s transmembrane helices, as inferred from molecular docking studies .

Q. What experimental models are commonly used to study this compound's anti-inflammatory effects?

  • In vitro : HEK293 cells overexpressing EP4 for cAMP assays .
  • In vivo :

  • Colitis : Mice treated with 10 mg/kg this compound showed reduced inflammation (33% lower inflammatory cell infiltration vs. controls) and suppressed RORγt expression .
  • Gastric ulcers : Rats administered 3–10 mg/kg/day subcutaneously exhibited delayed ulcer healing via VEGF suppression .

Advanced Research Questions

Q. How can researchers address variability in this compound's efficacy across different in vivo inflammation models?

Variability may stem from differences in disease pathophysiology (e.g., colitis vs. gastric ulcers) or species-specific EP4 receptor dynamics. To mitigate this:

  • Standardize dosing : Use pharmacokinetic profiling to adjust doses for bioavailability (e.g., 10 mg/kg in mice vs. 3 mg/kg in rats) .
  • Validate biomarkers : Measure tissue-specific EP4 activity (e.g., RORγt in colitis , VEGF in ulcers ).
  • Comparative studies : Parallel testing in multiple models with controlled variables (e.g., genetic background, PGE₂ levels) .

Q. What methodological considerations are critical when designing dose-response studies for this compound in gastric ulcer research?

  • Dose range : Subcutaneous administration of 3–10 mg/kg/day in rats balances efficacy and toxicity .
  • Endpoint selection : Histological scoring of ulcer size and mucosal VEGF expression (Western blotting or qPCR) .
  • Controls : Include EP4 agonists (e.g., PGE₂) to confirm receptor-specific effects .

Example Protocol :

ParameterDetail
ModelMale Sprague-Dawley rats
Dose3–10 mg/kg/day, subcutaneous
Duration7–14 days
Key AssaysVEGF expression (Western blot), ulcer area quantification

Q. How should conflicting data on this compound's impact on VEGF expression be analyzed in mucosal healing studies?

Discrepancies may arise from tissue-specific VEGF regulation or temporal differences in EP4 signaling. Resolve conflicts by:

  • Time-course experiments : Track VEGF levels at multiple timepoints (e.g., days 3, 7, 14 post-ulcer induction) .
  • Cell-type specificity : Isolate primary gastric fibroblasts to assess stromal vs. epithelial VEGF contributions .
  • Pathway inhibition : Co-administer VEGF receptor blockers to isolate EP4’s role .

Q. Methodological Guidelines

  • Data Contradiction Analysis : Use meta-analysis frameworks to compare results across studies, adjusting for variables like dosage, model species, and assay sensitivity .
  • Experimental Reproducibility : Adhere to protocols from peer-reviewed studies (e.g., Western blotting for RORγt in colitis , cAMP assays in HEK293 cells ).

Properties

IUPAC Name

4-[(1S)-1-[[5-chloro-2-(4-fluorophenoxy)benzoyl]amino]ethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFNO4/c1-13(14-2-4-15(5-3-14)22(27)28)25-21(26)19-12-16(23)6-11-20(19)29-18-9-7-17(24)8-10-18/h2-13H,1H3,(H,25,26)(H,27,28)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBNCZHVEXULBD-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(C=CC(=C2)Cl)OC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(C=CC(=C2)Cl)OC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468041
Record name 4-{(1S)-1-[5-Chloro-2-(4-fluorophenoxy)benzamido]ethyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847728-01-2
Record name 4-{(1S)-1-[5-Chloro-2-(4-fluorophenoxy)benzamido]ethyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylic acid
6-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylic acid
CJ-42794
6-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylic acid
6-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylic acid
CJ-42794
6-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylic acid
6-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylic acid
CJ-42794
6-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylic acid
6-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylic acid
CJ-42794
6-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylic acid
CJ-42794
6-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylic acid
6-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylic acid
CJ-42794

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